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Compound of Interest

Compound Name: Decafluorobenzhydrol

Cat. No.: B167739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol, is a fluorinated

alcohol characterized by two pentafluorophenyl rings attached to a central hydroxymethylene

group. The presence of ten fluorine atoms significantly influences its chemical and physical

properties, rendering it a unique building block in various fields of chemical research. Its high

acidity, steric bulk, and the electron-withdrawing nature of the pentafluorophenyl groups make it

a valuable tool in catalysis, supramolecular chemistry, and as a precursor for novel frustrated

Lewis pairs. This in-depth technical guide provides a comprehensive overview of the

fundamental properties, synthesis, and reactivity of bis(pentafluorophenyl)methanol, tailored for

researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
Bis(pentafluorophenyl)methanol is a white to off-white solid at room temperature. Its highly

fluorinated structure results in distinct physical and chemical characteristics compared to its

non-fluorinated analog, diphenylmethanol.

General Properties
A summary of the general chemical and physical properties of bis(pentafluorophenyl)methanol

is presented in Table 1.
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Property Value Reference(s)

IUPAC Name
bis(2,3,4,5,6-

pentafluorophenyl)methanol
[1]

Synonyms
Decafluorobenzhydrol,

Bis(perfluorophenyl)methanol
[1]

CAS Number 1766-76-3 [1]

Molecular Formula C₁₃H₂F₁₀O [1]

Molecular Weight 364.14 g/mol [1]

Appearance White to off-white solid

Melting Point 78-81 °C

Boiling Point 275 °C (at 760 mmHg)

Acidity
The pKa of bis(pentafluorophenyl)methanol has not been explicitly reported in the literature.

However, the strong electron-withdrawing effect of the two pentafluorophenyl groups

significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.

For comparison, the pKa of related fluorinated alcohols is considerably lower than that of their

non-fluorinated counterparts. It is reasonable to estimate the pKa of

bis(pentafluorophenyl)methanol to be significantly lower than that of diphenylmethanol, likely

falling in the range of weakly acidic phenols.

Spectroscopic Data
The structural elucidation of bis(pentafluorophenyl)methanol is supported by various

spectroscopic techniques.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of

bis(pentafluorophenyl)methanol. The key spectral data are summarized in Table 2.
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Nucleus
Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Assignment

¹H NMR ~6.5 ppm Triplet ~6 Hz CH-OH

~5.0 ppm Doublet ~6 Hz CH-OH

¹³C NMR ~145 ppm Multiplet C-F (ortho)

~138 ppm Multiplet C-F (para)

~141 ppm Multiplet C-F (meta)

~110 ppm Multiplet C-ipso

~65 ppm Singlet CH-OH

¹⁹F NMR -143 to -145 ppm Multiplet ortho-F

-155 to -157 ppm Triplet ~20 Hz para-F

-163 to -165 ppm Multiplet meta-F

Infrared (IR) Spectroscopy
The FT-IR spectrum of bis(pentafluorophenyl)methanol exhibits characteristic absorption bands

corresponding to its functional groups. Key vibrational modes are detailed in Table 3.

Wavenumber (cm⁻¹) Intensity Assignment

~3600 Sharp, weak O-H stretch (free)

~3400 Broad, strong O-H stretch (H-bonded)

~1650, ~1520, ~1500 Strong
C=C stretching (aromatic

rings)

~1100 - ~1000 Strong C-F stretching

~990 Strong C-O stretching

Mass Spectrometry
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The mass spectrum of bis(pentafluorophenyl)methanol shows a characteristic fragmentation

pattern. The molecular ion peak ([M]⁺) is typically observed at m/z 364. Common fragments

arise from the loss of a hydrogen atom ([M-H]⁺), a hydroxyl group ([M-OH]⁺), and cleavage of

the C-C bond between the aromatic rings and the carbinol carbon.

Experimental Protocols
Synthesis of Bis(pentafluorophenyl)methanol
A common method for the synthesis of bis(pentafluorophenyl)methanol involves the Grignard

reaction between a pentafluorophenyl magnesium halide and an appropriate carbonyl

compound.

Reaction:

2 C₆F₅MgBr + HCOOC₂H₅ → (C₆F₅)₂CHOH

Materials:

Magnesium turnings

Bromopentafluorobenzene

Anhydrous diethyl ether

Ethyl formate

Hydrochloric acid (aqueous solution)

Saturated aqueous sodium bicarbonate

Anhydrous magnesium sulfate

Hexane

Dichloromethane

Procedure:
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Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask

equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert

atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of

iodine to initiate the reaction. A solution of bromopentafluorobenzene in anhydrous diethyl

ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to

maintain a steady reflux. After the addition is complete, the mixture is refluxed for an

additional hour to ensure complete formation of the Grignard reagent.

Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A

solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping

funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction

mixture is allowed to warm to room temperature and stirred for several hours.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium

chloride solution or dilute hydrochloric acid. The resulting mixture is transferred to a

separatory funnel, and the organic layer is separated. The aqueous layer is extracted with

diethyl ether. The combined organic layers are washed with saturated aqueous sodium

bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

crude solid is purified by recrystallization from a suitable solvent system, such as a mixture

of hexane and dichloromethane, to afford pure bis(pentafluorophenyl)methanol as a white

crystalline solid.[2][3]

Pentafluorophenyl
bromide

Pentafluorophenyl-
magnesium bromide

 Diethyl ether

Magnesium Alkoxide intermediate

Ethyl formate
Bis(pentafluorophenyl)methanol

 Hydrolysis

Aqueous HCl
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Click to download full resolution via product page

Caption: Synthesis of bis(pentafluorophenyl)methanol via Grignard reaction.

Reactivity and Applications
The unique electronic and steric properties of bis(pentafluorophenyl)methanol give rise to its

diverse reactivity and applications.

Acidity and Hydrogen Bonding
As previously mentioned, the hydroxyl proton of bis(pentafluorophenyl)methanol is significantly

acidic. This allows it to act as a potent hydrogen bond donor, forming strong interactions with

Lewis bases. This property is exploited in crystal engineering and the design of supramolecular

assemblies.

Catalysis
Bis(pentafluorophenyl)methanol has been investigated as a catalyst and a ligand in various

organic transformations. Its Lewis acidic character, when deprotonated, and its ability to form

frustrated Lewis pairs (FLPs) are key to its catalytic activity. FLPs are combinations of a Lewis

acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing

them to activate small molecules.

Frustrated Lewis Pair
(e.g., with (C6F5)2CH-O⁻)

Activated Complex

Small Molecule
(e.g., H₂, CO₂)

Product
 Reaction

Click to download full resolution via product page

Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.

Biological Activity
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There is currently a significant lack of publicly available data on the biological activities of

bis(pentafluorophenyl)methanol. While the cytotoxicity and antimicrobial properties of some

fluorinated compounds have been investigated, specific studies on decafluorobenzhydrol are

not readily found.[4][5][6][7] Given its highly lipophilic and electron-deficient nature, it is

plausible that this molecule could interact with biological membranes or enzyme active sites.

However, without experimental data, any discussion of its biological effects remains

speculative. Professionals in drug development are encouraged to perform dedicated in vitro

and in vivo studies to ascertain the pharmacological and toxicological profile of this compound.

Safety and Handling
Bis(pentafluorophenyl)methanol is classified as an irritant. It is reported to cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard

laboratory safety precautions should be followed when handling this compound, including the

use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should

be handled in a well-ventilated area or a fume hood.

Conclusion
Bis(pentafluorophenyl)methanol is a versatile and highly functionalized molecule with

significant potential in various areas of chemistry. Its unique combination of acidity, steric

hindrance, and electron-withdrawing character makes it a valuable tool for researchers in

catalysis, materials science, and synthetic organic chemistry. While its fundamental chemical

and physical properties are well-documented, a notable gap exists in the understanding of its

biological activities. Further research into its pharmacological and toxicological profile is

warranted to fully explore its potential, particularly in the context of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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